

Physical and chemical properties of 4-amino-N,N-diethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Amino-N,N-diethylbenzamide

Cat. No.: B053705

[Get Quote](#)

An In-depth Technical Guide to 4-amino-N,N-diethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N,N-diethylbenzamide is a chemical compound belonging to the benzamide class. Benzamides are a versatile structural motif found in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of the amino group at the 4-position of the benzene ring, combined with the N,N-diethylamide functionality, imparts specific physicochemical characteristics that are of interest in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-amino-N,N-diethylbenzamide**, detailed experimental protocols for its synthesis, and visualizations of relevant experimental workflows.

Core Physical and Chemical Properties

Precise experimental data for **4-amino-N,N-diethylbenzamide** is not extensively documented in publicly available literature. The following table summarizes the available computed data for the target compound, alongside experimental data for the closely related compound, N,N-diethylbenzamide, for comparative purposes. The presence of the 4-amino group is expected to significantly influence properties such as melting point, boiling point, solubility, and pKa.

Property	4-amino-N,N-diethylbenzamide	N,N-diethylbenzamide (for comparison)
Molecular Formula	C ₁₁ H ₁₆ N ₂ O	C ₁₁ H ₁₅ NO
Molecular Weight	192.26 g/mol [1]	177.24 g/mol [2]
CAS Number	51207-85-3[1]	1696-17-9[2]
Melting Point	Data not available	38-40 °C[3]
Boiling Point	Data not available	146-150 °C at 15 mmHg[3]
Solubility	Data not available	Sparingly soluble in water[4]
pKa	Data not available	-1.14 ± 0.70 (Predicted)
Appearance	Data not available	White to yellow to green clear liquid
InChIKey	RNVOPVJRSRXPSX-UHFFFAOYSA-N[1]	JLNGEXDJAQASHD-UHFFFAOYSA-N[2]
SMILES	CCN(CC)C(=O)C1=CC=C(C=C1)N[1]	CCN(CC)C(=O)C1=CC=CC=C1[2]

Experimental Protocols

A detailed experimental protocol for the synthesis of **4-amino-N,N-diethylbenzamide** is not explicitly available. However, based on established synthetic methodologies for related compounds, a plausible two-step synthesis can be proposed. This involves the amidation of 4-nitrobenzoyl chloride with diethylamine, followed by the reduction of the nitro group to an amino group.

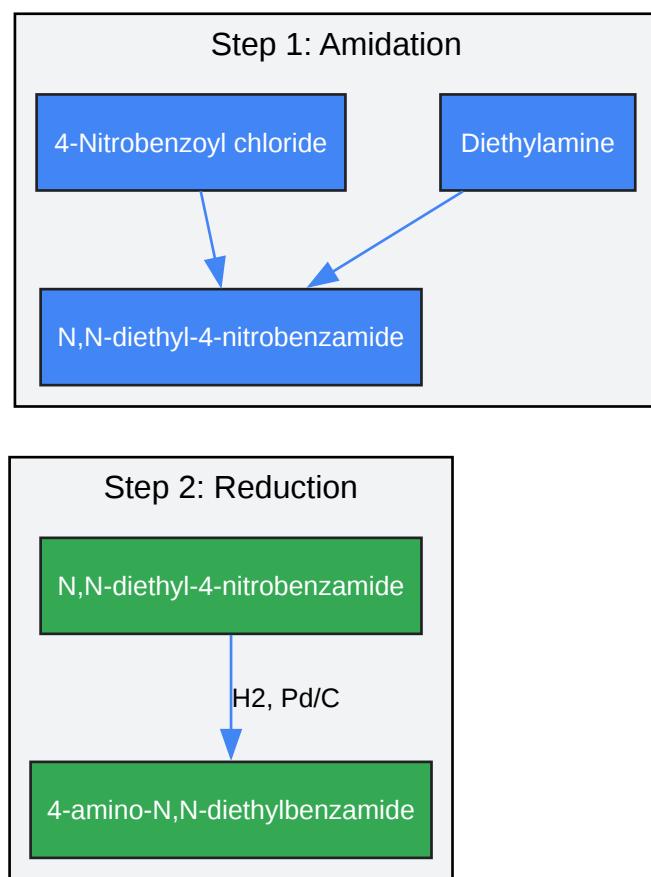
Protocol: Synthesis of 4-amino-N,N-diethylbenzamide

Step 1: Synthesis of N,N-diethyl-4-nitrobenzamide

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

- Addition of 4-nitrobenzoyl chloride: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the cooled diethylamine solution with vigorous stirring. An acid scavenger, such as triethylamine or pyridine (1.2 equivalents), should be included in the reaction mixture to neutralize the HCl byproduct.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N,N-diethyl-4-nitrobenzamide. The product can be further purified by column chromatography on silica gel.

Step 2: Reduction of N,N-diethyl-4-nitrobenzamide to **4-amino-N,N-diethylbenzamide**

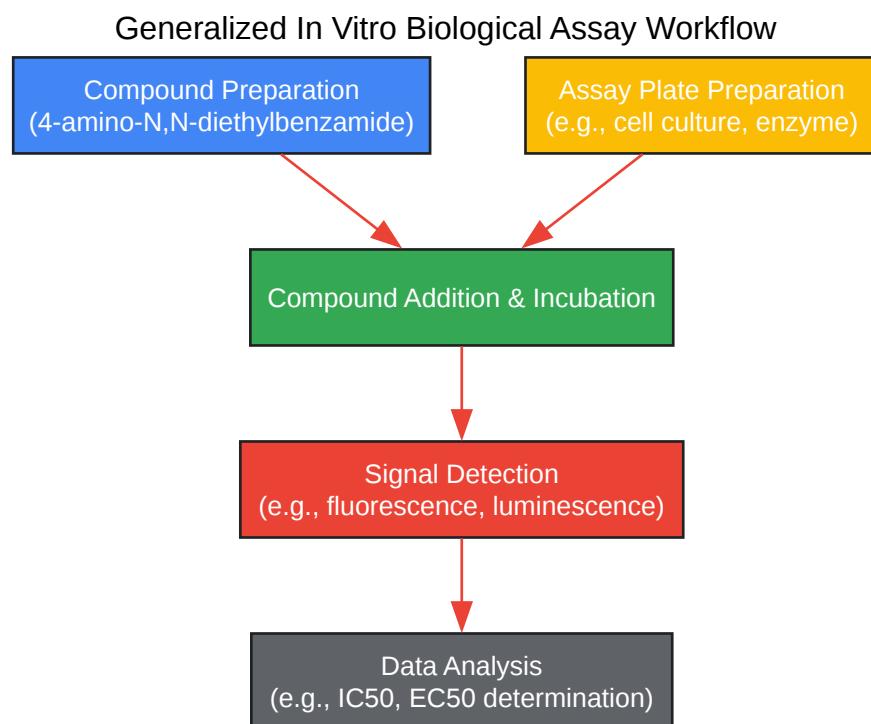

- Reaction Setup: Dissolve the N,N-diethyl-4-nitrobenzamide from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
- Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%). Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
- Reaction Monitoring: Monitor the reaction by TLC until the complete disappearance of the starting material.
- Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Purification: Concentrate the filtrate under reduced pressure to obtain the crude **4-amino-N,N-diethylbenzamide**. The product can be purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for the Synthesis of 4-amino-N,N-diethylbenzamide

The following diagram illustrates the proposed two-step synthesis of **4-amino-N,N-diethylbenzamide**.

Proposed Synthesis of 4-amino-N,N-diethylbenzamide



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **4-amino-N,N-diethylbenzamide**.

Experimental Workflow for In Vitro Biological Assays

The following diagram outlines a general workflow for conducting in vitro biological assays on N,N-dialkylbenzamides, a class of compounds that includes **4-amino-N,N-diethylbenzamide**. This workflow is applicable for screening and characterizing the biological activity of such compounds.^[5]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for in vitro biological assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-amino-N,N-diethylbenzamide | C11H16N2O | CID 458760 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Eureka | Patsnap
[eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-amino-N,N-diethylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053705#physical-and-chemical-properties-of-4-amino-n-n-diethylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com